2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride
Description
2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride (CAS: 1630082-57-3) is a spirocyclic compound featuring a seven-membered ring system with two nitrogen atoms in its core . The dihydrochloride salt form enhances its stability and solubility, making it a critical intermediate in pharmaceutical research, particularly for structure-activity relationship (SAR) studies and drug discovery . Its molecular formula is C₆H₁₂N₂·2HCl, with a molecular weight of 112.17 (base) + 72.92 (HCl) = 185.09 g/mol . The methyl group at the 2-position contributes to its conformational rigidity, which is advantageous for designing bioactive molecules with improved target specificity .
Properties
Molecular Formula |
C6H13ClN2 |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
2-methyl-2,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-8-4-6(5-8)2-7-3-6;/h7H,2-5H2,1H3;1H |
InChI Key |
GZOKMRGCMKATDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Mild Multi-Step Synthesis via Reduction and Cyclization (Patent CN112920103A)
A recent patented method describes a mild and operationally simple route to prepare 2-azaspiro[3.3]heptane hydrochloride, which can be adapted to the methyl-substituted analogue by appropriate modification of reagents.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Reduction of cyclobutane-1,1-dicarboxylic acid to diol intermediate | Dissolve acid in ethanol, add thionyl chloride dropwise at 0 °C, stir at 80 °C for 3 h; isolate diethyl dicarboxylate; reduce with lithium aluminum hydride in diethyl ether at 0 °C to room temp | Avoids harsh conditions; purified intermediate obtained |
| 2 | Conversion of diol to disulfonate | React diol with methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C for 3 h | Formation of 1,1-cyclobutane dimethanol disulfonate |
| 3 | Cyclization with 2-nitrobenzenesulfonamide | Heat mixture of disulfonate, potassium carbonate, and 2-nitrobenzenesulfonamide in DMSO | Forms 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane |
| 4 | Deprotection via thiol and DBU | React intermediate with dodecyl mercaptan and DBU in DMF under heating | Removes 2-nitrobenzenesulfonyl protecting group, yielding free amine |
| 5 | Boc protection and acidification | Treat free amine with Boc anhydride in THF at room temperature; then treat with HCl gas/ethyl acetate to form hydrochloride salt | Produces 2-azaspiro[3.3]heptane hydrochloride |
- Mild reaction conditions avoiding strong alkali or metallic sodium.
- Improved operational safety and ease of purification.
- Direct formation of hydrochloride salt suitable for further applications.
This method is adaptable to 2-methyl substitution by using appropriate methylated starting materials or intermediates.
Industrial and Laboratory Synthesis via Amination of Cyclic Ketones
The synthesis of 2,6-diazaspiro[3.3]heptane dihydrochloride derivatives often involves the reaction of diamines with cyclic ketones under acidic conditions to form the spirocyclic ring system.
- React appropriate amines with cyclic ketones in the presence of hydrochloric acid.
- Reflux the mixture for several hours to ensure complete cyclization.
- Isolate the dihydrochloride salt by crystallization.
This approach can be adapted to the methyl-substituted compound by selecting methylated amines or ketones.
Industrial scale considerations:
- Continuous flow reactors improve mixing and heat transfer.
- Automated systems maintain consistent reaction parameters, enhancing purity and yield.
- The process is scalable and suitable for large-scale production.
Synthetic Routes via [2+2] Cycloadditions and Double Substitution Reactions
A detailed academic study investigated the synthesis of 2,6-disubstituted spiro[3.3]heptanes, including methylated analogues, using two main synthetic strategies:
| Synthetic Route | Description | Yield and Purification |
|---|---|---|
| [2+2] Cycloaddition | Reaction of dichloroketene with olefins to form spiro compounds | Low to moderate yields; requires chromatography for purification |
| Double substitution | Cyclization via double substitution between di-electrophiles and di-nucleophiles | Higher yields; often no chromatography needed |
- Preparation of Zn(Cu) catalyst fresh is critical for successful [2+2] cycloadditions.
- Double substitution reactions between malonate derivatives and dihalides are more efficient and scalable.
- Introduction of methyl groups can be achieved by using methyl-substituted starting materials in these pathways.
- The rigid spirocyclic framework is formed through intramolecular cyclization steps.
- Preparation of dihalogenated intermediates from substituted diols.
- Reaction with nucleophiles such as amines or sulfonamides.
- Deprotection and functional group transformations to yield the final spirocyclic amine.
- Conversion to hydrochloride salt by acid treatment.
This method offers versatility for introducing various substituents including methyl groups at the 2- and 6-positions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Mild multi-step reduction and cyclization (Patent CN112920103A) | Cyclobutane-1,1-dicarboxylic acid, 2-nitrobenzenesulfonamide | LiAlH4 reduction, methanesulfonyl chloride, DBU/dodecyl mercaptan, Boc2O, HCl | Mild conditions, safer deprotection, direct hydrochloride salt | Multi-step, requires handling hydride reagents |
| Amination of cyclic ketones under acidic reflux (Industrial) | Amines, cyclic ketones | HCl, reflux, crystallization | Scalable, straightforward | May require long reaction times, less selective |
| [2+2] Cycloaddition and double substitution (Academic) | Dichloroketene, olefins, dihalides, malonates | Zn(Cu), POCl3, NaH, DMF, etc. | Versatile, allows functionalization | Low to moderate yields for cycloadditions; chromatography needed |
Research Discoveries and Analytical Data
- The mild patented method avoids harsh metal sodium or red aluminum reductions traditionally required for sulfonamide deprotection, improving safety and yield.
- The double substitution synthetic route developed in academia provides higher yields and avoids chromatographic purification, facilitating scale-up.
- Industrial methods emphasize continuous flow and automated control to enhance reproducibility and purity.
- The spirocyclic framework's rigidity and chirality offer potential for enantioselective applications, though the preparation of enantiomerically pure samples remains challenging.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms play a crucial role.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
2,6-Diazaspiro[3.3]heptane Dihydrochloride (CAS: 1184963-68-5)
- Structural Difference : Lacks the methyl group at the 2-position, resulting in reduced steric hindrance and altered electronic properties .
- Applications : Used in similar medicinal chemistry contexts but may exhibit weaker binding affinity due to the absence of the methyl substituent .
- Safety Profile: Limited toxicological data available; precautionary measures (e.g., avoiding inhalation) are recommended .
(3-Methylazetidin-3-yl)methanamine Dihydrochloride (CAS: 1557591-41-9)
1-Benzyl-1,6-diazaspiro[3.3]heptane Dihydrochloride
2-Methyl-2,6-diazaspiro[3.4]octane (CAS: 1250004-31-9)
- Structural Difference : The spiro[3.4]octane scaffold has an eight-membered ring, increasing conformational flexibility compared to the [3.3]heptane system .
- Similarity Score : 0.83, reflecting reduced structural overlap .
Comparative Analysis of Salt Forms
The hydrochloride salt (CAS: 1630082-57-3) is compared to other salt forms of the same base compound:
Key Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound (CAS) | Molecular Weight | Solubility (H₂O) | LogP |
|---|---|---|---|
| 2-Methyl-2,6-diazaspiro[3.3]heptane·2HCl | 185.09 | >50 mg/mL | -0.5 |
| 2,6-Diazaspiro[3.3]heptane·2HCl (1184963-68-5) | 177.04 | >30 mg/mL | -1.2 |
| 1-Benzyl-1,6-diazaspiro[3.3]heptane·2HCl | 297.22 | <10 mg/mL | 1.8 |
Table 2: Similarity Scores and Structural Features
| Compound (CAS) | Similarity Score | Key Structural Feature |
|---|---|---|
| 2-Methyl-2,6-diazaspiro[3.3]heptane·2HCl | 1.00 (Reference) | Methyl group, spiro[3.3]heptane |
| (3-Methylazetidin-3-yl)methanamine·2HCl | 1.00 | Azetidine ring, methyl substitution |
| 2,6-Diazaspiro[3.3]heptane·2HCl | 0.94 | No methyl group; same spiro core |
| 2-Methyl-2,6-diazaspiro[3.4]octane | 0.83 | Spiro[3.4]octane; increased ring size |
Biological Activity
2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride is a heterocyclic compound recognized for its unique spirocyclic structure that incorporates two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a ligand in pharmacological studies and its applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄ClN₂, with a molecular weight of approximately 112.18 g/mol. The spirocyclic framework provides distinctive chemical properties that influence its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₄ClN₂ |
| Molecular Weight | 112.18 g/mol |
| Structural Features | Spirocyclic structure with two nitrogen atoms |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The nitrogen atoms in the compound's structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor functions, leading to potential therapeutic effects.
1. Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties, making it a candidate for studies involving enzyme mechanisms and protein-ligand interactions. Its structural similarity to piperazine suggests that it could affect diverse biological processes, including those related to neurotransmitter systems.
2. Therapeutic Potential
The compound has been explored for its potential therapeutic properties, including:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these effects.
- Anticancer Activity: Investigations are ongoing into its role as a potential anticancer agent, with specific focus on its ability to inhibit cancer cell proliferation.
Study 1: Enzyme Interaction
In a study examining the interaction of various spiro compounds with enzymes, this compound demonstrated significant binding affinity to certain proteases involved in inflammatory responses. The results indicated an IC50 value of approximately 0.37 μM, suggesting potent enzyme inhibition capabilities .
Study 2: Pharmacokinetics
A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models. The findings revealed favorable pharmacokinetic parameters that support its potential use in therapeutic applications .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-2,6-diazaspiro[3.4]octane | Contains an additional carbon atom | Variations in reactivity and stability |
| 2,6-Diazaspiro[3.3]heptane | Lacks the methyl group | Different chemical and biological properties |
Q & A
Q. What are the established synthetic routes for 2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride, and what factors influence reaction efficiency?
The synthesis typically involves cyclization of a diamine precursor with a ketone or aldehyde under acid catalysis. Key factors include:
- Catalyst selection : Acidic conditions (e.g., HCl) promote ring closure .
- Inert atmosphere : Nitrogen or argon prevents oxidation of intermediates .
- Purification : Recrystallization or chromatography ensures high purity (>95%) . Industrial-scale methods optimize batch or continuous-flow processes for yield and reproducibility .
Q. How is the structural integrity of this compound validated in synthetic batches?
Analytical techniques include:
- NMR spectroscopy : Confirms spirocyclic structure and methyl substitution (e.g., δ 2.54 ppm for methyl protons in DMSO-d6) .
- Mass spectrometry : Validates molecular weight (185.09 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves bicyclic geometry and hydrochloride salt formation .
Q. What purification strategies are recommended for isolating this compound?
- Recrystallization : Solvent systems like ethanol/water enhance crystal purity .
- Column chromatography : Silica gel with eluents such as methanol/dichloromethane removes polar byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl substituents) impact the biological activity of spirocyclic diazaspiro compounds?
Structure-Activity Relationship (SAR) Insights :
Q. What methodological approaches resolve contradictory data in biological assays (e.g., varying IC50 values across studies)?
Q. How does the choice of salt form (e.g., hydrochloride vs. oxalate) influence physicochemical and biological properties?
- Hydrochloride salts : Enhance aqueous solubility for in vitro assays .
- Oxalate/trifluoroacetate salts : Improve crystallinity for structural studies but may introduce counterion interference . Salt selection depends on the intended application (e.g., pharmacokinetics vs. crystallography) .
Q. What strategies optimize scalability from lab-scale synthesis to industrial production?
- Continuous-flow reactors : Reduce reaction time and improve yield consistency .
- Process analytical technology (PAT) : Monitors critical parameters (e.g., pH, temperature) in real time .
- Green chemistry principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives .
Methodological Considerations for Experimental Design
Q. How are reaction conditions optimized for spirocyclic compound synthesis?
- DoE (Design of Experiments) : Systematic variation of catalyst loading, solvent polarity, and temperature .
- Kinetic studies : Identify rate-limiting steps (e.g., ring-closure vs. protonation) .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- DFT (Density Functional Theory) : Models transition states for nucleophilic substitutions .
- Machine learning : Trains on spirocyclic compound datasets to forecast reaction outcomes .
Data Contradiction Analysis
Q. How to interpret conflicting reports on neuroprotective vs. cytotoxic effects of this compound?
- Dose-response profiling : Low doses may activate pro-survival pathways, while high doses induce apoptosis .
- Cell-type specificity : Neuronal vs. cancer cell lines exhibit divergent receptor expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
